N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of azides with nitriles under acidic conditions. The fluorophenyl group is then introduced via a nucleophilic substitution reaction. The thiophene moiety is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as the Suzuki or Stille reactions. The final step involves the formation of the acetamide linkage, typically through an amidation reaction using an appropriate amine and acyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Purification processes such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, allowing it to act as a bioisostere in drug design. The fluorophenyl group can enhance binding affinity and selectivity, while the thiophene moiety can contribute to the compound’s overall stability and electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a different position of the fluorine atom.
N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide: Chlorine instead of fluorine.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(furan-2-yl)acetamide: Furan ring instead of thiophene.
Uniqueness
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity, while the tetrazole ring provides a versatile scaffold for further modifications. The thiophene moiety contributes to the compound’s electronic properties, making it suitable for applications in materials science.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c15-10-3-1-4-11(7-10)20-13(17-18-19-20)9-16-14(21)8-12-5-2-6-22-12/h1-7H,8-9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJZQGVOTMHKJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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